6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one, which is a type of heterocyclic compound. These types of compounds often have biological activity and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core, with a thioether linkage to a 4-methylpiperidin-1-yl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazolo[3,4-d]pyrimidin-4-one core might undergo reactions typical of heterocycles, while the thioether and piperidine groups might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrazolo[3,4-d]pyrimidin-4-one core and the nonpolar piperidine group might influence its solubility properties .Scientific Research Applications
Computational Chemistry and Drug Design
The compound SMR000238127 has been utilized in computational chemistry for molecular docking studies . This involves simulating the interaction between the compound and target proteins to predict binding affinity and activity. Such studies are crucial in drug design, where the compound’s potential as a therapeutic agent is evaluated .
Solvent Interaction Studies
Research has been conducted on the interaction of SMR000238127 with various solvents. Understanding these interactions is important for optimizing reaction conditions in chemical synthesis and for predicting the compound’s behavior in different environments .
Wavefunction Analysis
Wavefunction studies provide insights into the electronic structure of SMR000238127. This information is valuable for predicting reactivity, stability, and other chemical properties, which are essential for developing new materials and chemicals .
Nonlinear Optical (NLO) Properties
The NLO properties of SMR000238127 have been analyzed, which is significant for applications in photonics and optoelectronics. Materials with strong NLO responses are sought after for their potential use in lasers, optical switches, and other photonic devices .
Thermodynamic Properties
Research into the thermodynamic properties of SMR000238127 can provide data on its stability, reactivity, and suitability for use in various temperature conditions. This is particularly relevant for its application in processes that involve extreme temperatures .
Topological Analysis
Topological analysis of SMR000238127, such as electron localization function (ELF) and reduced density gradient (RDG), helps in understanding the distribution of electrons within the molecule. This is crucial for predicting how the compound will interact with other molecules .
Safety and Green Chemistry
Studies have indicated that derivatives of SMR000238127 could be used as safer and greener alternatives for traditional reagents in organic synthesis. This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-8-2-4-18(5-3-8)10(19)7-21-13-15-11-9(6-14-17-11)12(20)16-13/h6,8H,2-5,7H2,1H3,(H2,14,15,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKSCSVONFGGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
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